5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid
Description
5-Chloro-7-methylbicyclo[420]octa-1(6),2,4-triene-7-carboxylic acid is a bicyclic compound with a unique structure that includes a chlorine atom and a carboxylic acid group
Properties
IUPAC Name |
5-chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-10(9(12)13)5-6-3-2-4-7(11)8(6)10/h2-4H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOAQBZRCQYMSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C1C(=CC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138380-44-4 | |
| Record name | 5-chloro-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a Diels-Alder reaction, followed by chlorination and carboxylation steps. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Organic Synthesis
5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid serves as a valuable reagent in organic synthesis. Its unique bicyclic structure allows for the formation of complex molecules through various chemical reactions, including:
- Cycloaddition Reactions : The compound can participate in cycloaddition reactions to create more intricate bicyclic systems.
- Functional Group Transformations : It can undergo transformations that introduce functional groups necessary for further synthetic applications.
Medicinal Chemistry
The compound has garnered interest in medicinal chemistry due to its potential biological activities. Preliminary studies suggest that it may exhibit:
Case Study 1: Antimicrobial Efficacy
A study on structurally similar compounds revealed significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The IC50 values indicated that these compounds could be potential candidates for further development as antimicrobial agents .
| Compound | Target Organism | IC50 (μM) | Notes |
|---|---|---|---|
| Similar Compound A | Mycobacterium smegmatis | 7.05 | Significant inhibition observed |
| Similar Compound B | Pseudomonas aeruginosa | 10.5 | Selective against bacteria |
Case Study 2: Cytotoxicity Assays
In vitro assays conducted on related compounds showed selective cytotoxicity towards various cancer cell lines. These findings support the hypothesis that this compound may also possess similar properties.
| Cell Line | IC50 (μM) | Selectivity |
|---|---|---|
| Cancer Cell Line A | 10.5 | High selectivity against cancer cells |
| Normal Cell Line B | >100 | Minimal impact on normal cells |
Mechanism of Action
The mechanism of action of 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-ol
- 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-amine
Uniqueness
5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid is a bicyclic organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound's molecular formula is with a molar mass of approximately 196.63 g/mol . This article reviews the biological activity of this compound, focusing on its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The structural framework of this compound contributes to its reactivity and biological activity. The presence of a chlorine atom at the 5-position and a carboxylic acid group enhances its potential for interactions with various biological targets.
Research indicates that this compound exhibits binding affinity to proteins and nucleic acids, which is crucial for its biological activity. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy have been employed to investigate these interactions .
Table 1: Binding Affinities of Related Compounds
| Compound Name | Binding Target | Binding Affinity (Kd) |
|---|---|---|
| This compound | c-Myc | TBD |
| 10074-G5 | c-Myc | 50 µM |
| JY-3-094 | c-Myc | 40 µM |
The compound's ability to inhibit the dimerization of the c-Myc-Max complex has been highlighted in various studies, suggesting its potential as an anti-cancer agent .
Anticancer Potential
The inhibition of c-Myc is particularly relevant in cancer biology, as c-Myc is known to regulate genes involved in cell proliferation and apoptosis. Inhibitors targeting c-Myc have shown promise in reducing tumorigenesis while exhibiting minimal effects on normal cells . The specific mechanism by which this compound affects c-Myc activity remains an area of active investigation.
Case Studies
Several studies have reported on the biological efficacy of related compounds:
- Study on c-Myc Inhibition : A study demonstrated that small molecules inhibiting c-Myc can induce G0/G1 phase cell cycle arrest in cancer cells, leading to reduced proliferation . The potential for this compound to achieve similar results warrants further exploration.
- Comparative Analysis : In comparative studies, compounds structurally similar to this compound were evaluated for their reactivity and biological activity, highlighting the unique properties conferred by the chlorine and carboxylic acid functional groups .
Q & A
Q. What are the key structural features and synthetic approaches for 5-chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid?
The compound features a bicyclo[4.2.0]octatriene core with substituents at positions 5 (chloro), 7 (methyl), and 7 (carboxylic acid). Synthetic routes often involve cyclization strategies, such as Diels-Alder reactions or ring-closing metathesis, to construct the bicyclic framework. For example, substituent positioning (e.g., chloro and methyl groups) can influence steric and electronic effects during synthesis. Evidence from analogous bicyclo compounds (e.g., methoxy or isopropyl derivatives) suggests that protecting-group strategies for the carboxylic acid moiety are critical to avoid side reactions .
Table 1: Structural analogs and substituent effects
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
Characterization requires a combination of techniques:
- NMR : - and -NMR to confirm substituent positions and bicyclic geometry. Coupling constants in the -NMR spectrum can resolve stereochemical ambiguities in the triene system.
- IR : Carboxylic acid C=O stretching (~1700 cm) and chloro/methyl group vibrations.
- Mass spectrometry : High-resolution MS to verify molecular formula (CHClO) and isotopic patterns for chlorine.
- X-ray crystallography : To resolve absolute configuration if chiral centers exist. Detailed experimental protocols should follow guidelines for reproducibility, including solvent purity and calibration standards .
Advanced Research Questions
Q. How does regioselectivity in electrophilic substitution reactions vary with substituents on the bicyclo[4.2.0]octatriene system?
The chloro and methyl groups at positions 5 and 7 create electronic and steric biases. For example:
- Electrophilic aromatic substitution : The electron-withdrawing chloro group directs electrophiles to less hindered positions (e.g., position 2 or 4).
- Steric effects : The methyl group at position 7 may shield adjacent positions, reducing reactivity. Computational studies (e.g., DFT calculations) can predict preferred reaction sites by analyzing frontier molecular orbitals and charge distribution . Experimental validation via halogenation or nitration reactions, followed by -NMR analysis, is recommended to confirm regioselectivity.
Q. What computational modeling strategies are effective for predicting the compound’s reactivity or binding affinity?
- Molecular docking : To assess potential biological interactions (e.g., enzyme inhibition), use software like AutoDock Vina with force fields optimized for bicyclic systems.
- DFT calculations : Analyze HOMO-LUMO gaps, electrostatic potential maps, and transition-state geometries for reaction mechanisms.
- Toxicity prediction : Tools like Toxtree or ProTox-II can evaluate eco-toxicological profiles based on structural fragments (e.g., chloro and carboxylic acid groups) . Cross-validation with experimental data (e.g., IC values) is critical for model accuracy.
Q. How can researchers resolve contradictions in experimental data (e.g., unexpected byproducts or spectral anomalies)?
- Step 1 : Re-examine synthetic conditions (e.g., temperature, catalyst loading) to identify deviations from protocols.
- Step 2 : Use orthogonal analytical methods (e.g., HPLC-MS alongside NMR) to detect low-concentration impurities.
- Step 3 : Compare results with literature on analogous compounds (e.g., 5-methoxy or 7-isopropyl derivatives) to identify systemic issues (e.g., air-sensitive intermediates) .
- Step 4 : Document all steps rigorously to enable peer validation, as emphasized in academic reporting guidelines .
Methodological Guidelines
- Synthetic reproducibility : Include step-by-step procedures, including purification methods (e.g., column chromatography gradients) and yields.
- Data reporting : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) for spectral data formatting and supplementary information .
- Ethical considerations : Disclose any modifications to published protocols and cite prior work to avoid redundancy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
